molecular formula C10H17N3O2S B12487130 Methyl (5-hexyl-1,3,4-thiadiazol-2-yl)carbamate

Methyl (5-hexyl-1,3,4-thiadiazol-2-yl)carbamate

Cat. No.: B12487130
M. Wt: 243.33 g/mol
InChI Key: JJFAKBBCFLZFFK-UHFFFAOYSA-N
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Description

Methyl (5-hexyl-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-hexyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 2-amino-5-hexyl-1,3,4-thiadiazole with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually refluxed in an appropriate solvent like dichloromethane or chloroform to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-hexyl-1,3,4-thiadiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, alcohols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Carbamate derivatives with different substituents

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl (5-hexyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3,4-thiadiazole-2-thiol
  • 1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)urea
  • N-Phenyl-2-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

Methyl (5-hexyl-1,3,4-thiadiazol-2-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the hexyl group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and biological targets. Additionally, the carbamate group contributes to its stability and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

methyl N-(5-hexyl-1,3,4-thiadiazol-2-yl)carbamate

InChI

InChI=1S/C10H17N3O2S/c1-3-4-5-6-7-8-12-13-9(16-8)11-10(14)15-2/h3-7H2,1-2H3,(H,11,13,14)

InChI Key

JJFAKBBCFLZFFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NN=C(S1)NC(=O)OC

Origin of Product

United States

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